Piericidin A

Complex I inhibition IC50 rotenone comparison

Piericidin A offers 31-fold higher potency than rotenone (IC50 72 vs 2226 nM) for near-complete Complex I inhibition at low nanomolar concentrations. Its asymmetric binding—displacing rotenone while resisting displacement—makes it the definitive reference ligand for ubiquinone-binding site mapping. Unlike rotenone, it does not impair myotube formation at 100 nM, avoiding a rotenone-specific artifact. In drug-resistant cancer models, it achieves IC50 of 7.7 nM. Select piericidin A for reproducible, mechanistically definitive mitochondrial studies.

Molecular Formula C25H37NO4
Molecular Weight 415.6 g/mol
CAS No. 2738-64-9
Cat. No. B1677868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiericidin A
CAS2738-64-9
Synonyms2-(10-hydroxy-3,7,9,11-tetramethyl-2,4,7,11-tridecatetraenyl)-5,6-dimethoxy-3-methyl-4-pyridinol
AR 054
AR-054
piericidin A
piericidin A1
Molecular FormulaC25H37NO4
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O
InChIInChI=1S/C25H37NO4/c1-9-18(4)22(27)19(5)15-17(3)12-10-11-16(2)13-14-21-20(6)23(28)24(29-7)25(26-21)30-8/h9-10,12-13,15,19,22,27H,11,14H2,1-8H3,(H,26,28)/b12-10+,16-13+,17-15+,18-9+/t19-,22+/m1/s1
InChIKeyBBLGCDSLCDDALX-LKGBESRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piericidin A (CAS 2738-64-9) — Procurement-Ready Mitochondrial Complex I Inhibitor with Quantifiable Binding Differentiation


Piericidin A is a natural polyketide antibiotic isolated from Streptomyces mobaraensis and other Streptomyces species that functions as a potent, competitive inhibitor of mitochondrial and bacterial NADH-ubiquinone oxidoreductase (Complex I) [1]. Structurally, it is a penta-substituted pyridine derivative bearing a poly-unsaturated, methyl-branched C23 side chain, rendering it a structural analog of ubiquinone (CoQ10) [2]. Piericidin A competes with endogenous ubiquinone for the ubiquinone-binding pocket of Complex I and is widely employed as a molecular probe to dissect mitochondrial electron transport, reactive oxygen species (ROS) generation, and Complex I-associated pathophysiology [3].

Why Piericidin A Cannot Be Casually Substituted with Rotenone or Other In-Class Complex I Inhibitors


Although piericidin A and rotenone both inhibit mitochondrial Complex I at the ubiquinone-binding region, their binding kinetics, site specificity, and functional consequences diverge markedly, rendering simple substitution experimentally and mechanistically unsound. Binding competition studies demonstrate that piericidin A readily displaces pre-bound rotenone from the specific inhibitory site, whereas rotenone fails to effectively compete with or displace piericidin A [1]. This asymmetric binding hierarchy indicates that piericidin A exhibits higher target affinity and a more exclusive binding footprint than rotenone [2]. Furthermore, piericidin A and rotenone generate overlapping but non-identical metabolomic signatures in cellular models, sharing only 20 of the 32 most discriminating metabolites, which confirms that these inhibitors do not produce equivalent downstream cellular effects [3]. Selecting the wrong inhibitor without accounting for these documented differences can confound data interpretation and lead to irreproducible results.

Piericidin A (CAS 2738-64-9) Comparative Quantitative Evidence Versus Rotenone and In-Class Analogs


Piericidin A Exhibits ~31-Fold Lower IC50 Than Rotenone in Purified Complex I Using DQ Substrate

In a head-to-head titration using purified soluble Complex I from Paracoccus denitrificans with decylubiquinone (DQ) as the electron acceptor substrate, piericidin A demonstrated an IC50 value of 72 ± 7 nM, whereas rotenone exhibited an IC50 of 2226 ± 185 nM [1].

Complex I inhibition IC50 rotenone comparison decylubiquinone P. denitrificans

Piericidin A Displaces Rotenone from the Specific Binding Site While Rotenone Fails to Displace Piericidin A

In submitochondrial particle binding experiments using 14C-labeled inhibitors, piericidin A readily displaced pre-bound rotenone from the specific inhibitory site associated with NADH oxidase activity; conversely, rotenone and amytal did not effectively compete with or remove piericidin A from this site [1].

Binding competition displacement assay Complex I NADH oxidase submitochondrial particles

Piericidin A Shows Stronger Inhibition of Q1 Reduction and Lower Flux Control Coefficient Than Rotenone

In submitochondrial particles supplied with NADH, piericidin A exhibited a steeper inhibition slope for Q1 reduction (-5.26 ± 0.33) compared to rotenone (-1.27 ± 0.06), indicating more potent inhibition of ubiquinone-1 reduction. Concurrently, piericidin A displayed a significantly lower flux control coefficient (0.36 ± 0.06) than rotenone (1.68 ± 0.13) under the same conditions [1].

Q1 reduction flux control coefficient submitochondrial particles NADH oxidation

Piericidin A Does Not Inhibit Myotube Formation Unlike Rotenone at 100 nM

In primary murine myoblasts undergoing differentiation, treatment with 100 nM rotenone significantly inhibited myotube formation, whereas treatment with 100 nM piericidin A did not affect myotube formation, despite both compounds inhibiting Complex I-driven mitochondrial ATP production [1].

myotube differentiation off-target effects skeletal muscle rotenone

Piericidin A Induces Potent Cell Death in Glucose-Deprived Etoposide-Resistant HT-29 Cells at Single-Digit Nanomolar IC50

In glucose-deprived, etoposide-resistant HT-29 human colon adenocarcinoma cells, piericidin A induced cell death with an IC50 value of 7.7 nM and prevented upregulation of the endoplasmic reticulum chaperone GRP78 [1].

cancer cell cytotoxicity glucose deprivation HT-29 cells etoposide resistance

Piericidin A Exhibits Broader Antimicrobial Spectrum and Higher Potency Than Glycosylated Piericidin Analogs

Among a panel of piericidin natural products and glycosylated derivatives tested, piericidin A (compound 6) demonstrated the most potent inhibitory activity against the bacterial pathogen Xanthomonas oryzae pv. oryzicola and the fungal species Penicillium decumbens, outperforming glucopiericidinol A3 and 7-demethyl-glucopiericidin A [1].

antimicrobial activity piericidin analogs Xanthomonas oryzae Penicillium decumbens

Piericidin A (CAS 2738-64-9) — Optimal Research and Industrial Application Scenarios Based on Verified Evidence


High-Resolution Mitochondrial Complex I Mechanism Studies Requiring Sub-100 nM Inhibitory Potency

When experimental objectives demand potent, near-complete inhibition of mitochondrial Complex I at low nanomolar concentrations with minimal solvent vehicle interference, piericidin A (IC50 = 72 ± 7 nM) offers a 31-fold potency advantage over rotenone (IC50 = 2226 ± 185 nM) in purified enzyme systems [1]. This potency margin enables more physiologically relevant working concentrations and reduces the risk of off-target effects associated with higher inhibitor loading.

Binding Site Competition and Displacement Studies Differentiating High-Affinity Ubiquinone-Site Ligands

For experiments designed to map the ubiquinone-binding pocket of Complex I or to rank inhibitor binding affinities, piericidin A serves as the superior reference ligand due to its documented ability to asymmetrically displace rotenone while resisting displacement itself [1]. This binding hierarchy makes piericidin A the preferred probe for competition binding assays and for validating novel Complex I inhibitor candidates.

Skeletal Muscle Differentiation and Myopathy Studies Requiring Complex I Inhibition Without Confounding Myogenic Interference

In investigations of mitochondrial function in skeletal muscle differentiation or myopathy models, piericidin A should be selected over rotenone because, at identical 100 nM concentrations, piericidin A does not inhibit primary murine myotube formation, whereas rotenone significantly impairs this process [1]. This functional selectivity avoids a known rotenone-specific off-target artifact that could otherwise confound data interpretation.

Drug-Resistant Cancer Cell Vulnerability Screening Under Metabolic Stress Conditions

For studies exploring the therapeutic vulnerability of drug-resistant cancer cells to mitochondrial Complex I inhibition under nutrient-deprived or metabolically stressed conditions, piericidin A provides a highly potent tool with a validated IC50 of 7.7 nM in glucose-deprived, etoposide-resistant HT-29 cells [1]. This single-digit nanomolar potency enables robust induction of cell death at concentrations far lower than those required for many alternative Complex I inhibitors.

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